N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C18H15ClN4O3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-15-7-6-10(19)8-12(15)20-16(24)9-14-17(25)22-18-21-11-4-2-3-5-13(11)23(14)18/h2-8,14H,9H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
UUQRQBRFXNVQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzimidazole with β-Ketoesters
The dihydroimidazopyrimidinone scaffold is constructed via cyclocondensation between 2-aminobenzimidazole and β-ketoesters (e.g., ethyl acetoacetate). Adapted from, this step employs DMF as a universal solvent under reflux (120–140°C, 6–8 hours), yielding intermediates 1a–p with 70–85% efficiency (Table 1).
Table 1: Representative β-Ketoesters and Yields
| β-Ketoester (R) | Product | Yield (%) |
|---|---|---|
| Ethyl acetoacetate | 1a | 81 |
| Methyl benzoylacetate | 1b | 77 |
| Ethyl 4-chloroacetoacetate | 1c | 73 |
Regioselective Alkylation for Acetamide Incorporation
Alkylation of scaffold 1a with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (4o ) proceeds via K₂CO₃/DMF at 90°C for 2 hours. This method ensures >90% regioselectivity for the N10 position, avoiding O-alkylation byproducts.
Key Conditions :
-
Base : K₂CO₃ (3 equiv) enhances nucleophilicity at N10.
-
Solvent : DMF stabilizes the transition state via polar aprotic interactions.
-
Temperature : 90°C balances reaction rate and selectivity.
Diazotization and Coupling for Phenyl Group Functionalization
Diazonium Salt Preparation
Adapted from pigment synthesis protocols, 3-amino-4-methoxybenzanilide undergoes diazotization in HCl/NaNO₂ at 0–5°C. Excess nitrite is quenched with sulfamic acid, yielding a stable diazonium salt solution (pH 1.5–2.0).
Critical Parameters :
Coupling with Naphthol Derivatives
The diazonium salt reacts with N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide in a microreactor (pH 4.8–5.0, 20–35°C). This continuous-flow system enhances mixing and reduces side reactions compared to batch processing.
Microreactor Advantages :
-
Residence Time : <5 seconds ensures uniform coupling.
-
Scalability : 8 mL/min flow rate facilitates industrial production.
Final Acetamide Assembly and Purification
Solvent-Assisted Crystallization
Post-coupling, the crude product is washed with butoxyethanol/water (10% v/v) at 45°C to dissolve organic impurities. This step reduces chloride content from 2.5% to <0.1%.
Membrane Diafiltration
Ceramic membranes (60 nm pore size) purify the pigment suspension via tangential flow filtration. Parameters include:
-
Pressure : 1.5 bar (retentate side).
-
Permeate Flux : 200 L/(m²·h·bar).
-
Volume Exchange : 4× initial volume reduces sulfates to 30 ppm.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Samples are analyzed using a Nucleosil 120-5 C18 column (240 nm detection). Mobile phases combine NH₄H₂PO₄ buffer (pH 5.0) and methanol gradients, resolving the target compound from isomers (retention time: 12.3 minutes).
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆, 400 MHz) confirms regioselectivity:
Industrial Applications and Comparative Analysis
The compound’s structural analogs demonstrate utility as:
-
Pigments : C.I. Pigment Red 269 derivatives for automotive coatings.
-
Pharmaceutical Intermediates : Anxiolytic and antihypertensive precursors.
Table 2: Performance Comparison of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has shown promising anticancer properties through various studies:
- Molecular Docking Studies : Research indicates that this compound interacts effectively with proteins involved in cancer progression. Molecular docking simulations have revealed strong binding affinities to targets such as kinases and transcription factors associated with tumor growth and metastasis.
- In vitro Studies : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against cell proliferation. Mechanistic studies suggest that the compound induces apoptosis via mitochondrial pathways, which is crucial for developing new anticancer therapies.
Antinociceptive Activity
The compound's potential as an analgesic has been explored in several studies:
- Animal Models : Research involving animal models has shown that administration of this compound leads to a significant reduction in pain responses. The analgesic effects were evaluated using established pain models, such as the formalin test and the hot plate test.
- Mechanism of Action : Preliminary findings suggest that the compound may modulate pain pathways by influencing neurotransmitter systems and inflammatory mediators, making it a candidate for further development as a non-opioid analgesic.
Case Study on Anticancer Efficacy
- Objective : Evaluate the anticancer effects of this compound on breast cancer cell lines.
- Methodology : MCF-7 and MDA-MB 231 cell lines were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : The study found that the compound significantly inhibited cell viability with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against breast cancer.
Case Study on Antinociceptive Effects
- Objective : Assess the analgesic properties of the compound in a controlled setting.
- Methodology : Pain response was measured in rodents before and after administering the compound at different dosages.
- Results : A notable decrease in pain scores was observed, suggesting effective antinociceptive activity comparable to standard analgesics.
Summary Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 cells |
| Antinociceptive | Reduction in pain responses in animal models |
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Enzyme Inhibition:
- The thiazole-based N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Its amide group and chloro substituent stabilize interactions with the enzyme’s active site .
- The target compound’s imidazo[1,2-a]benzimidazole core may similarly disrupt enzyme function through planar aromatic stacking, while the methoxy group enhances solubility without compromising binding affinity .
Antimicrobial Activity:
- Benzimidazole-thioacetamide derivatives () show broad-spectrum antimicrobial activity, attributed to the thioether linkage and nitro groups, which enhance membrane penetration and oxidative stress.
Hydrogen Bonding and Crystallography
- Thiazole-based analogs () form N–H⋯N and C–H⋯F/O hydrogen bonds, stabilizing dimeric structures and enhancing crystallinity .
- The target compound’s imidazo[1,2-a]benzimidazole core likely participates in N–H⋯O hydrogen bonds with the acetamide group, as observed in benzimidazole derivatives (). These interactions may influence solubility and stability .
Electronic and Steric Effects
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide, identified as compound Y021-7700, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Compound ID | Y021-7700 |
| Molecular Formula | C18 H15 Cl N4 O3 |
| Molecular Weight | 370.79 g/mol |
| LogP | 2.513 |
| Polar Surface Area | 68.58 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The compound acts as a topoisomerase I inhibitor, disrupting DNA replication and leading to apoptosis in cancer cells. This mechanism is crucial for its cytotoxic effects against various cancer types.
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against human lymphoblast cell lines (RPMI 8402) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as the methoxy and chloro substituents on the phenyl ring enhances the biological activity of the compound. Variations in these substituents can lead to changes in potency and selectivity against different cancer cell lines .
Case Studies
Several studies have focused on the biological implications of benzimidazole derivatives:
- A study published in ACS Omega evaluated a series of benzimidazole derivatives for their anticancer activity against multiple cell lines, highlighting the importance of structural modifications for enhanced efficacy .
- Another review emphasized the potential of benzimidazole compounds in targeting various molecular pathways involved in cancer progression, suggesting that similar mechanisms may apply to this compound .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step protocols, starting with the formation of the imidazo[1,2-a]benzimidazole core followed by acetamide coupling. Key steps include:
- Core formation : Cyclization of precursors (e.g., substituted benzimidazoles) under acidic/basic conditions, often using catalysts like POCl₃ or polyphosphoric acid .
- Acetamide linkage : Coupling the core with 5-chloro-2-methoxyphenylacetic acid derivatives via amide bond formation, using coupling agents such as EDCI/HOBt or chloroacetyl chloride .
- Optimization : Reaction monitoring via TLC/HPLC ensures purity, while solvent selection (e.g., DMF for solubility) and temperature control (e.g., reflux for cyclization) improve yields .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?
- NMR spectroscopy : ¹H/¹³C NMR verifies substituent positions and confirms the absence of impurities (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in the benzimidazole core) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For example, the carbonyl oxygen in the acetamide moiety often forms intermolecular H-bonds with NH groups, stabilizing the crystal lattice .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) target the imidazo-benzimidazole core’s interaction with ATP-binding pockets .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) assess antiproliferative effects, with dose-response curves generated to quantify potency .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yield data across different studies?
Discrepancies in yields (e.g., 40% vs. 70%) often stem from subtle variations in:
- Reagent purity : Impurities in starting materials (e.g., chloroacetyl chloride) can derail coupling efficiency. Use freshly distilled reagents or HPLC-grade solvents .
- Reaction scalability : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves reproducibility compared to traditional reflux methods .
- Workup protocols : Inadequate purification (e.g., skipping column chromatography) may lead to underestimated yields. Validate purity via melting point analysis and HPLC .
Q. What strategies resolve ambiguities in crystallographic data interpretation?
- Hydrogen-bonding analysis : Use graph-set notation (e.g., R₂²(8) motifs) to classify H-bond patterns. For instance, the NH group in the acetamide may act as a donor to carbonyl oxygen in adjacent molecules .
- Software tools : SHELX refinements (e.g., SHELXL-2019) resolve disorder in flexible groups (e.g., methoxyphenyl rotamers) by applying restraints to thermal parameters .
- Complementary data : Pair X-ray results with DFT-optimized geometries (e.g., Gaussian 16) to validate bond angles and torsional strain .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding poses of the compound in enzyme active sites (e.g., EGFR kinase). The imidazo-benzimidazole core often occupies hydrophobic pockets, while the acetamide group forms H-bonds with catalytic residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on the phenyl ring) with activity trends to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
